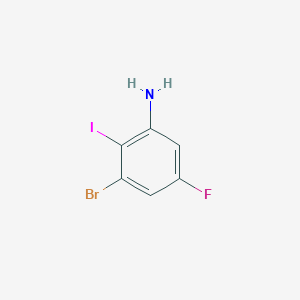

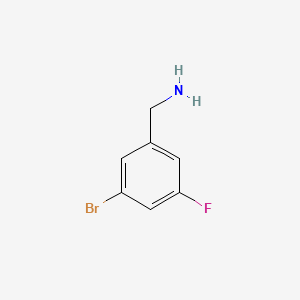

3-Bromo-5-fluoro-2-iodoaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogen-rich pyridines, as described in the first paper, involves halogen dance reactions, which could be analogous to potential synthetic routes for 3-Bromo-5-fluoro-2-iodoaniline. The paper details the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its analogues, which are valuable intermediates in medicinal chemistry. The process includes magnesiation followed by trapping with electrophiles to introduce various functional groups .

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the presence of multiple halogens in the compounds studied suggests that similar steric and electronic effects could be expected. The halogens would likely influence the reactivity and interaction of the compound with other chemical entities due to their varying electronegativities and sizes .

Chemical Reactions Analysis

The second paper discusses the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine. It describes how different conditions can lead to selective substitution at different positions on the pyridine ring. This suggests that for this compound, similar selective functionalization could be possible, potentially allowing for the introduction of various substituents at specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The third paper provides a detailed synthesis route for 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, including physical properties such as melting points and spectral data (NMR and MS). Although this compound is not the same as this compound, the methods used for characterizing the physical and chemical properties could be applicable. For instance, NMR and MS are standard techniques for determining the structure and mass of halogenated compounds, which would be relevant for analyzing this compound .

Aplicaciones Científicas De Investigación

Synthesis and Material Science

3-Bromo-5-fluoro-2-iodoaniline serves as a pivotal intermediate in the development of advanced materials and chemicals. Its application in material science, especially in the synthesis of fluorinated liquid crystals, is of particular interest due to the special properties imparted by fluorine atoms, such as high thermal stability and unique optical properties. Hird (2007) discusses the critical role of fluorinated compounds in enhancing the characteristics of liquid crystals, which are crucial for display technologies and other applications requiring controlled alignment and phase behavior of molecules (Hird, 2007).

Safety and Hazards

The safety information available indicates that 3-Bromo-5-fluoro-2-iodoaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .

The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDUTPIANOYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598751 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144580-08-5 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)